molecular formula C25H20N2O5 B1349867 Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one CAS No. 269078-84-4

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

Cat. No.: B1349867
CAS No.: 269078-84-4
M. Wt: 428.4 g/mol
InChI Key: DPMUPDRNDYUXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is widely used in scientific research, particularly in:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-5-one

Uniqueness

Fmoc-4-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in peptide synthesis and other specialized applications .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-3H-quinoxalin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c28-23-13-27(22-12-6-5-11-21(22)26(23)14-24(29)30)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20H,13-15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMUPDRNDYUXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373302
Record name [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-84-4
Record name [4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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